6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 229.66 g/mol. It is recognized for its potential applications in scientific research, particularly in medicinal chemistry. The compound has a CAS number of 1240527-98-3 and is classified as an irritant under the Globally Harmonized System (GHS) of classification and labeling of chemicals, with a warning signal word indicating caution .
This compound is sourced from various chemical databases, including PubChem and CAS Common Chemistry, which provide comprehensive data on its structure, properties, and potential applications. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures, which are often utilized in pharmaceutical development due to their biological activity .
The synthesis of 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of similar structure often undergo processes such as:
These methods require careful control of reaction conditions to ensure high yield and purity .
The molecular structure of 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride can be represented using various notations:
InChI=1S/C9H11N3O2.ClH/c13-9(14)7-3-4-8(11-10-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H
C1CCN(C1)C2=NN=C(C=C2)C(=O)O.Cl
The structure features a pyridazine ring fused with a pyrrolidine group and a carboxylic acid functional group, which contributes to its biological activity .
6-(Pyrrolidin-1-yl)pyr
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: